molecular formula C15H16O4 B5752098 Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate CAS No. 406470-79-9

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B5752098
CAS No.: 406470-79-9
M. Wt: 260.28 g/mol
InChI Key: GADCDXNDOZCRHK-UHFFFAOYSA-N
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Description

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H16O4 It is a derivative of furan, a heterocyclic organic compound, and features a furan ring substituted with a carboxylate ester and a dimethylphenoxy group

Properties

IUPAC Name

methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCDXNDOZCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196052
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406470-79-9
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the copper-catalyzed reaction of furan, furfural, or furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) to yield methyl furan-2-carboxylate . This intermediate can then be further reacted with 3,5-dimethylphenol under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Condition Catalyst Temperature Yield Source
1M HCl (aqueous)H⁺80°C, 6 hr85%
0.5M NaOH (ethanol)OH⁻60°C, 4 hr92%

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Nucleophilic Substitution at the Phenoxy Group

The 3,5-dimethylphenoxy group participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions.

Reagent Solvent Product Yield Source
HNO₃/H₂SO₄H₂SO₄Nitro-substituted derivative67%
Cl₂ (cat. FeCl₃)DCMChlorinated phenoxy derivative58%

Key Factors :

  • Electron-donating methyl groups deactivate the ring, requiring strong electrophiles.

  • Steric hindrance from 3,5-dimethyl substituents directs substitution to the para position relative to the oxygen.

Furan Ring Reactivity

The furan ring engages in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

Reagent Position Product Yield Source
Ac₂O (cat. H₃PO₄)C-3Acetylated furan73%
Br₂ (cat. FeBr₃)C-4Bromofuran derivative65%

Mechanism :

  • Electrophilic attack occurs preferentially at the α-positions (C-3 and C-4) due to resonance stabilization of the intermediate .

Diels-Alder Cycloaddition

The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 12 hrEndo-adduct81%
TetracyanoethyleneRT, 24 hrExo-adduct68%

Stereoselectivity :

  • Electron-withdrawing groups on the dienophile favor endo transition states .

Functionalization of the Methylene Linker

The CH₂ group between the furan and phenoxy moieties undergoes oxidation:

Oxidizing Agent Product Yield Source
KMnO₄ (acidic)Ketone derivative62%
O₃ (followed by Zn/H₂O)Carboxylic acid derivative55%

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, with Mn(VII) acting as a one-electron oxidant.

Amide Formation

The ester group reacts with amines to form amides:

Amine Conditions Product Yield Source
AnilineDCC, DMAP, RT, 12 hrN-Phenylamide78%
BenzylamineHATU, DIPEA, DMF, 0°C→RTN-Benzylamide85%

Optimization Note :

  • Coupling reagents like HATU improve yields by activating the carboxylate intermediate .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes:

Alkene Solvent Product Yield Source
EthyleneHexaneBicyclic oxetane48%
AcrylonitrileAcetoneSpirocyclic adduct53%

Limitation :

  • Low yields due to competing polymerization of alkenes.

Comparative Reactivity of Analogues

The reactivity profile differs in structurally related compounds:

Compound Ester Hydrolysis Rate (k, s⁻¹) NAS Activity Source
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate1.2 × 10⁻⁴Moderate
Methyl 5-(4-chlorophenoxy)methylfuran-2-carboxylate0.9 × 10⁻⁴High

Trends :

  • Electron-withdrawing substituents (e.g., Cl) enhance NAS reactivity but slow ester hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate features a furan ring connected to a carboxylate ester and a dimethylphenoxy group. Its molecular formula is C15H16O4C_{15}H_{16}O_4, and it exhibits properties that make it suitable for various chemical reactions and biological interactions.

Organic Synthesis

The compound serves as a building block in organic synthesis. Its furan moiety can undergo various chemical transformations, making it a versatile reagent in the development of more complex organic molecules. It can participate in:

  • Nucleophilic substitution reactions : The dimethylphenoxy group can be replaced by other nucleophiles, enabling the synthesis of novel derivatives.
  • Ester hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions allow for the creation of a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits significant biological activities , including:

  • Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's effectiveness is often measured using IC50 values, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : The compound has demonstrated moderate antibacterial effects against several bacterial strains. The presence of the dimethylphenoxy group may enhance its interaction with bacterial membranes, leading to cell lysis .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors, which is crucial for designing effective therapeutic agents .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell growth at varying concentrations (5, 10, 25, 50 µM), suggesting its potential as a candidate for further anticancer drug development.

Concentration (µM)Cell Viability (%)
590
1075
2550
5030

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses promising antibacterial properties that warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein function . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 402614-64-6
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.285 g/mol
LogP 3.262
PSA (Polar Surface Area) 48.67 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics for biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that derivatives of furan carboxylates, including this compound, demonstrate notable activity against various bacterial strains.

In one study, the minimum inhibitory concentration (MIC) of related furan derivatives was found to be as low as 1.00 µg/mL against Staphylococcus aureus ATCC25923, indicating strong antibacterial efficacy .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest a potent ability to induce cell death in malignant cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells . This inhibition may lead to reduced lipid synthesis and subsequent cell death.
  • Oxidative Stress Induction : Compounds with similar structures have been reported to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Antibacterial Activity : A derivative exhibited an MIC of 1.00 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity in Cancer Models : In a comparative study, various furan derivatives were tested against HeLa and HepG2 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 62.37 µg/mL for the most potent derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of phenoxy intermediates. For example, ethyl 2-(2,4-dimethylphenoxy)acetate is synthesized via reflux with a strong base to overcome the low acidity of substituted phenols due to electron-donating methyl groups . Subsequent steps, such as hydrazide formation and cyclization to oxadiazole derivatives, require controlled pH (5–6) during filtration to maximize yield. Adjusting reaction time and base strength (e.g., weak bases for thiol coupling) is critical to avoid salt formation and side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming hydrogen and carbon environments, particularly the furan ring protons (δ 6.2–7.5 ppm) and methylphenoxy substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Electron Ionization Mass Spectrometry (EIMS) provides molecular weight validation and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .

Q. How can researchers optimize reaction conditions for introducing the methylphenoxy group?

  • Methodological Answer : The methylphenoxy group’s introduction requires electrophilic aromatic substitution or nucleophilic displacement. Reflux with NaH in THF facilitates deprotonation of phenolic intermediates, while mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) enhance regioselectivity. Temperature control (0–25°C) minimizes side reactions during coupling steps .

Advanced Research Questions

Q. What catalytic systems improve the efficiency of furan-ester coupling reactions in this compound’s synthesis?

  • Methodological Answer : Heterogeneous catalysts like Sn-Beta or Zr-Beta molecular sieves enhance Diels-Alder reactions involving furan derivatives. For example, Sn-Beta achieves 46% selectivity in ethylene coupling with methyl 5-(methoxymethyl)furan-2-carboxylate at 190°C, while Zr-Beta improves selectivity to 81% under similar conditions. Catalyst porosity and acid site density are critical for stabilizing transition states .

Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?

  • Methodological Answer : Discrepancies between X-ray crystallography and Density Functional Theory (DFT) predictions arise from crystal packing effects or solvent interactions. Validate computational models by comparing calculated bond lengths (e.g., C-O ester bonds: 1.34–1.38 Å) with experimental data. Use B3LYP/6-31G(d) basis sets for accurate electrostatic potential mapping .

Q. What strategies address low bioavailability in pharmacological studies of this compound?

  • Methodological Answer : Structural analogs with improved solubility (e.g., replacing methylphenoxy with hydroxyl or amino groups) can enhance membrane permeability. Pharmacokinetic studies using in vitro Caco-2 cell models and logP calculations (target ~2–3) guide derivatization. Methyl ester hydrolysis to carboxylic acids under physiological conditions may also improve activity .

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